N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
N-[4-[4-(2-methoxyethyl)-5-oxotetrazol-1-yl]phenyl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O5/c1-29-11-10-24-20(28)25(23-22-24)15-8-6-14(7-9-15)21-18(26)16-12-13-4-2-3-5-17(13)30-19(16)27/h2-9,12H,10-11H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKQDPGAALBOSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Features and Molecular Properties
*Calculated based on molecular formula.
Key Observations :
- Coumarin vs. Heterocyclic Substituents : The target compound’s coumarin group (C₂₂H₁₈N₆O₅) is bulkier and more rigid compared to smaller heterocycles like isoxazole (C₁₅H₁₆N₆O₄) or thiophene (C₁₈H₁₇ClN₆O₄S). This rigidity may influence binding affinity in biological systems .
- Functional Group Diversity : Analogs with thioether (), morpholine (), or cinnamamide () substituents exhibit varied electronic and steric properties, which could modulate solubility, metabolic stability, or target engagement.
- Molecular Weight Trends : The target compound (MW ~446.4) is heavier than most analogs, except the thiophene-morpholine derivative (MW 448.9), due to the coumarin ring’s extended conjugation .
Data Gaps and Research Needs
- Physicochemical Properties : Melting points, solubility, and stability data are unavailable for the target compound but reported for analogs (e.g., mp 133–183°C in ) .
- Biological Activity: No evidence provides activity data for the target compound or its analogs. Further studies could explore the impact of substituents on pharmacological profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
